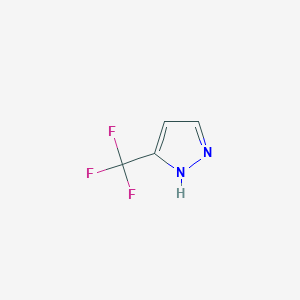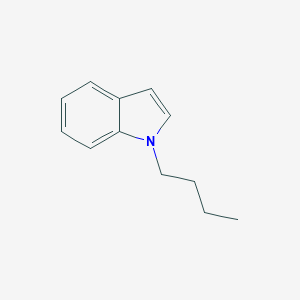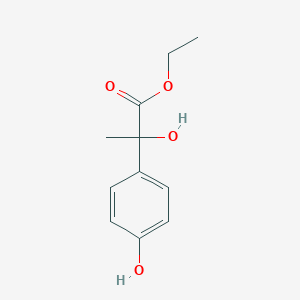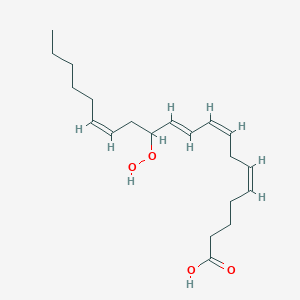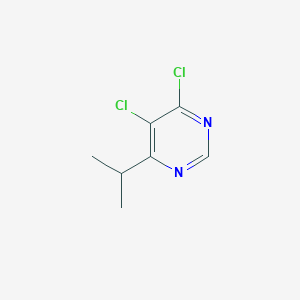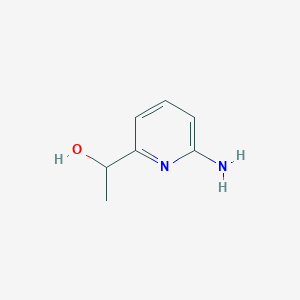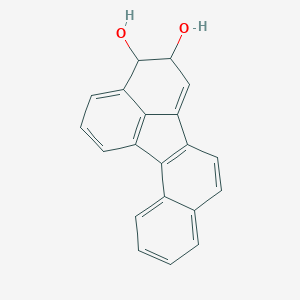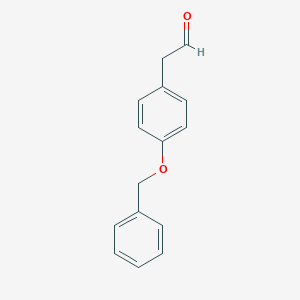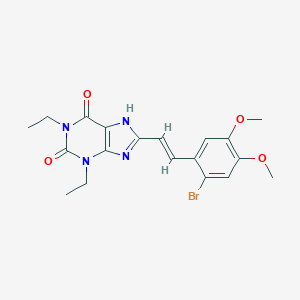
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine, also known as BMT-047, is a xanthine derivative that has been extensively studied for its potential use in treating various medical conditions.
作用機序
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine acts as a selective adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine also inhibits the activity of phosphodiesterase (PDE), an enzyme that breaks down cAMP and cGMP, leading to further increases in their levels.
生化学的および生理学的効果
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have a range of biochemical and physiological effects. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to induce apoptosis and inhibit angiogenesis, leading to the death of cancer cells. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects, reducing blood pressure and improving blood flow. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects, improving cognitive function and reducing neuroinflammation.
実験室実験の利点と制限
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for adenosine receptors. However, its limitations include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. One direction is to further investigate its potential use in treating cancer, cardiovascular disease, and neurological disorders. Another direction is to develop new synthetic methods to improve the yield and purity of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. Additionally, future research could explore the potential use of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine involves the reaction of 2-bromo-4,5-dimethoxystyrene with 1,3-diethylxanthine in the presence of a base catalyst. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine.
科学的研究の応用
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential use in treating various medical conditions, including cancer, cardiovascular disease, and neurological disorders. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects and to reduce blood pressure. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects and to improve cognitive function.
特性
CAS番号 |
155271-52-6 |
|---|---|
製品名 |
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine |
分子式 |
C19H21BrN4O4 |
分子量 |
449.3 g/mol |
IUPAC名 |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21BrN4O4/c1-5-23-17-16(18(25)24(6-2)19(23)26)21-15(22-17)8-7-11-9-13(27-3)14(28-4)10-12(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b8-7+ |
InChIキー |
DSAOORGLQRANBW-BQYQJAHWSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



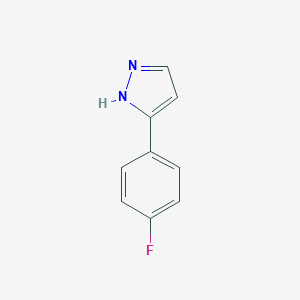
![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
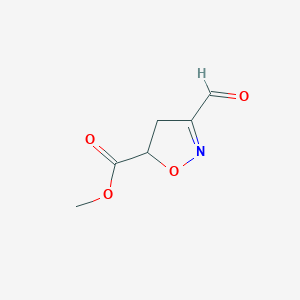
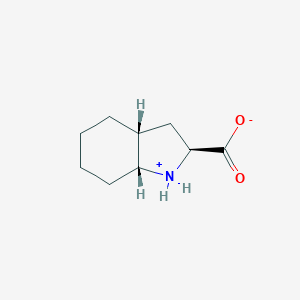
![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)
